molecular formula C27H23N7O B11702363 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11702363
M. Wt: 461.5 g/mol
InChI Key: VRIPFECEWFCPCS-MTDXEUNCSA-N
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Description

6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines a naphthalene derivative with a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with hydrazine derivatives, followed by cyclization with diphenylamine and triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthoquinones, while reduction of the hydrazine moiety can produce hydrazides .

Scientific Research Applications

6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anti-cancer effects. Additionally, it can bind to proteins, altering their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2E)-2-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a naphthalene derivative with a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H23N7O

Molecular Weight

461.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H23N7O/c1-35-24-17-16-19-10-8-9-15-22(19)23(24)18-28-34-27-32-25(29-20-11-4-2-5-12-20)31-26(33-27)30-21-13-6-3-7-14-21/h2-18H,1H3,(H3,29,30,31,32,33,34)/b28-18+

InChI Key

VRIPFECEWFCPCS-MTDXEUNCSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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